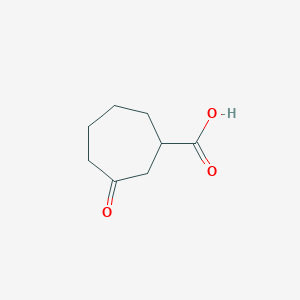

3-Oxocycloheptanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxocycloheptanecarboxylic acid, also known as 3-OC-HPCA, is a cyclic ketone carboxylic acid that has been extensively studied for its potential applications in various fields of research. This compound is a derivative of cycloheptanone and has a seven-membered ring structure. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

科学的研究の応用

Synthesis and Catalysis

Research into the synthesis and potential catalytic applications of cyclic carboxylic acids, including those similar to 3-oxocycloheptanecarboxylic acid, has been ongoing. For instance, Huang Bin and Zhang Zheng-lin (2010) detailed an improved synthesis method for 3-oxocyclobutanecarboxylic acid, showcasing its feasibility for large-scale preparation due to its easy operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). This implies potential industrial applications where 3-oxocycloheptanecarboxylic acid might be utilized in similar large-scale synthetic processes.

Atmospheric Chemistry

The study of oxalic acid, which shares structural similarities with 3-oxocycloheptanecarboxylic acid, in the marine atmosphere by Crahan et al. (2004) contributes to understanding the formation and origins of dicarboxylic acids in the troposphere (Crahan, K., Hegg, D., Covert, D., & Jonsson, H., 2004). This research provides insights into the environmental and atmospheric chemistry of similar carboxylic acids.

Organic Chemistry and Chemical Reactions

The oxidation of alkanes and arenes to alkyl peroxides and phenols, catalyzed by a system involving vanadate-pyrazine-2-carboxylic acid as reported by Shul’pin, Attanasio, and Suber (1993), demonstrates the reactivity and potential applications of carboxylic acid derivatives in organic synthesis (Shul’pin, G. B., Attanasio, D., & Suber, L., 1993). Such studies can guide the use of 3-oxocycloheptanecarboxylic acid in similar chemical transformations.

Biochemical Applications

Yang et al. (2021) explored the sequential reaction of oxalic acid with sulfur trioxide, which may offer insights into the biochemical properties and potential applications of 3-oxocycloheptanecarboxylic acid in the field of biochemistry, particularly in reactions involving sulfur compounds (Yang, Y., Liu, L., Wang, H., & Zhang, X., 2021).

Pharmaceutical Applications

The development of synthetic methodologies for 3,3-disubstituted oxindoles by Cao, Zhou, and Zhou (2018) suggests a potential application in pharmaceutical research, where similar bicyclic carboxylic acids, like 3-oxocycloheptanecarboxylic acid, may serve as structural motifs in drug discovery (Cao, Z.-Y., Zhou, F., & Zhou, J., 2018).

特性

IUPAC Name |

3-oxocycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRSTGCESYYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2749281.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)

![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2749291.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)

![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)